molecular formula C26H32ClNO B13759442 Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate CAS No. 73664-08-1

Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate

Cat. No.: B13759442
CAS No.: 73664-08-1
M. Wt: 410.0 g/mol
InChI Key: APZUMHOIMMHAFN-UHFFFAOYSA-M
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Description

Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate is a chemical compound with the molecular formula C26H32ClNO. It is known for its unique structure, which includes a hydroxy group and three phenyl groups attached to a propyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate typically involves the reaction of diethylamine with 3-hydroxy-1,3,3-triphenylpropyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate is used in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate involves its interaction with specific molecular targets. The hydroxy group and the ammonium ion play crucial roles in its binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylazanium chloride
  • N,N-Diethyl-3-methylbenzamide (DEET)

Uniqueness

Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate is unique due to its specific structural features, such as the presence of three phenyl groups and a hydroxy group on the propyl chain.

Properties

CAS No.

73664-08-1

Molecular Formula

C26H32ClNO

Molecular Weight

410.0 g/mol

IUPAC Name

diethyl-(3-hydroxy-1,3,3-triphenylpropyl)-methylazanium;chloride

InChI

InChI=1S/C26H32NO.ClH/c1-4-27(3,5-2)25(22-15-9-6-10-16-22)21-26(28,23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h6-20,25,28H,4-5,21H2,1-3H3;1H/q+1;/p-1

InChI Key

APZUMHOIMMHAFN-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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